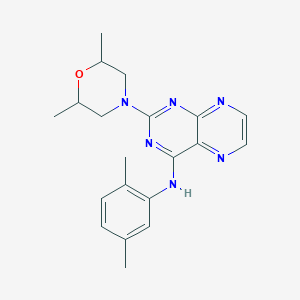

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine

Description

2-(2,6-Dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a synthetic heterocyclic compound featuring a pteridine core substituted with a 2,6-dimethylmorpholine group at position 2 and an N-(2,5-dimethylphenyl)amine moiety at position 2. The morpholine ring contributes to solubility and conformational stability, while the dimethylphenyl group may enhance lipophilicity and target binding affinity.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-12-5-6-13(2)16(9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSJKHJJORDTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a morpholine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of this compound as an effective agent in cancer treatment. It is particularly noted for its ability to inhibit tumor cell growth. The compound's mechanism involves targeting specific cellular pathways that are crucial for cancer cell proliferation and survival.

- Case Study : A patent (EP2177525A1) describes a metal complex compound that exhibits high adsorption to bone and significant inhibition of cell growth, indicating a promising avenue for developing new cancer therapies involving similar structural frameworks .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Its design aims to create bifunctional drugs that can act on dopamine receptors while also providing antioxidant effects.

- Research Findings : In a study focusing on dopamine D2/D3 receptor agonists, compounds with similar pteridine structures demonstrated significant binding affinity and functional activity in vitro. These compounds were able to reverse locomotor deficits in animal models of PD, suggesting that derivatives of this compound could be explored further for neuroprotective applications .

Antioxidant Activity

The ability of the compound to chelate iron and exhibit antioxidant properties has been documented. This is particularly relevant in conditions where oxidative stress plays a critical role in disease progression.

- Mechanism of Action : The chelation of iron by the compound reduces oxidative stress, which is implicated in various pathologies including neurodegeneration and cancer. The antioxidant activity helps mitigate cellular damage caused by free radicals .

Research Insights

Several studies have been conducted to evaluate the pharmacological profiles of compounds related to or derived from 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine. These investigations focus on:

- Binding Assays : Evaluating the interaction with dopamine receptors and other targets.

- In Vivo Studies : Assessing the efficacy in animal models for both cancer and neurodegenerative diseases.

- Safety Profiles : Investigating potential toxicity and side effects associated with long-term use.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound’s pteridine core differentiates it from other heterocyclic systems, such as pyrimidines or naphthalene-carboxamides. However, key comparisons can be drawn based on shared substituent motifs:

Table 1: Substituent Comparison with Analogs

Substituent Position and Electronic Effects

- 2,5-Dimethylphenyl Group : In N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, this substituent confers high PET-inhibiting activity (IC50 ~10 µM), attributed to its electron-donating methyl groups and optimal lipophilicity . The target compound’s identical aryl group may similarly enhance membrane permeability and target binding.

- However, the pyrimidine analog’s trifluoromethyl group adds strong electron-withdrawing effects, which are absent in the target compound .

Lipophilicity and Bioactivity Trends

- Lipophilicity : The 2,5-dimethylphenyl group in both the target compound and the naphthalene-carboxamide analog increases logP values, favoring membrane penetration. However, the hydroxyl group in the carboxamide reduces lipophilicity, whereas the morpholine in the target compound balances hydrophilicity .

- Electron-Withdrawing vs. Donating Groups: highlights that electron-withdrawing substituents (e.g., fluorine) enhance PET inhibition.

Research Findings and Mechanistic Insights

Role of Morpholine Substitution

The 2,6-dimethylmorpholine group in the target compound may stabilize its conformation through steric effects and intramolecular hydrogen bonding. In contrast, the pyrimidine-based morpholine derivative () uses dual morpholine groups to enhance solubility and rigidity, indicating that morpholine positioning critically influences molecular interactions .

Biological Activity

2-(2,6-Dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine, often referred to as a pteridin derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that may contribute to various therapeutic effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 312.41 g/mol. The compound features a pteridine core linked to a morpholine and dimethylphenyl moiety, contributing to its solubility and interaction with biological targets.

Research indicates that compounds similar to this pteridin derivative exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Many pteridine derivatives are known to inhibit enzymes involved in nucleotide synthesis and cell proliferation. This inhibition can lead to decreased tumor growth in cancer models.

- Modulation of Signal Transduction Pathways : The compound may interact with various signaling pathways, influencing cellular processes such as apoptosis and differentiation.

- Antioxidant Properties : Some studies suggest that pteridine derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of pteridin derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

- Case Study : A study involving the administration of this compound in animal models showed significant tumor regression compared to control groups. The treatment led to a reduction in tumor size and improved survival rates.

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes crucial for cancer cell metabolism:

| Enzyme Target | Inhibition IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| Dihydrofolate reductase | 0.5 | Significant reduction |

| Thymidylate synthase | 1.2 | Moderate reduction |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver, with metabolites exhibiting similar biological activity.

Q & A

Q. How should researchers address discrepancies in antioxidant activity assays (e.g., DPPH vs. ORAC)?

- Answer :

- Assay Harmonization : Normalize data to Trolox equivalents and account for solvent polarity effects.

- Mechanistic Profiling : Use ESR spectroscopy to confirm radical scavenging mechanisms.

- Multi-Lab Validation : Conduct interlaboratory studies with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.